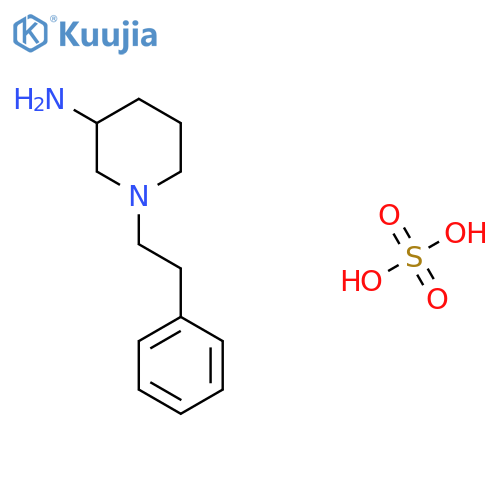

Cas no 1185299-91-5 (1-(2-Phenylethyl)piperidin-3-amine sulfate)

1185299-91-5 structure

商品名:1-(2-Phenylethyl)piperidin-3-amine sulfate

CAS番号:1185299-91-5

MF:C13H22N2O4S

メガワット:302.389782428741

CID:4674596

1-(2-Phenylethyl)piperidin-3-amine sulfate 化学的及び物理的性質

名前と識別子

-

- 1-(2-Phenylethyl)piperidin-3-amine sulfate

- 1-Phenethylpiperidin-3-amine sulfate

- 1-(2-phenylethyl)piperidin-3-amine; sulfuric acid

-

- インチ: 1S/C13H20N2.H2O4S/c14-13-7-4-9-15(11-13)10-8-12-5-2-1-3-6-12;1-5(2,3)4/h1-3,5-6,13H,4,7-11,14H2;(H2,1,2,3,4)

- InChIKey: MSEYJKOFUJZPFQ-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(O)O.N1(CCC2C=CC=CC=2)CCCC(C1)N

計算された属性

- せいみつぶんしりょう: 302.13

- どういたいしつりょう: 302.13

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 257

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 112

1-(2-Phenylethyl)piperidin-3-amine sulfate セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(2-Phenylethyl)piperidin-3-amine sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P399815-10mg |

1-(2-Phenylethyl)piperidin-3-amine Sulfate |

1185299-91-5 | 10mg |

$ 65.00 | 2022-06-02 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016428-500mg |

1-(2-Phenylethyl)piperidin-3-amine sulfate |

1185299-91-5 | 500mg |

2991.0CNY | 2021-07-13 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656727-5g |

1-Phenethylpiperidin-3-amine sulfate |

1185299-91-5 | 98% | 5g |

¥9555.00 | 2024-08-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016428-500mg |

1-(2-Phenylethyl)piperidin-3-amine sulfate |

1185299-91-5 | 500mg |

2991CNY | 2021-05-07 | ||

| TRC | P399815-5mg |

1-(2-Phenylethyl)piperidin-3-amine Sulfate |

1185299-91-5 | 5mg |

$ 50.00 | 2022-06-02 | ||

| TRC | P399815-50mg |

1-(2-Phenylethyl)piperidin-3-amine Sulfate |

1185299-91-5 | 50mg |

$ 115.00 | 2022-06-02 | ||

| A2B Chem LLC | AY10629-500mg |

1-(2-Phenylethyl)piperidin-3-amine sulfate |

1185299-91-5 | 500mg |

$267.00 | 2024-04-20 |

1-(2-Phenylethyl)piperidin-3-amine sulfate 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

1185299-91-5 (1-(2-Phenylethyl)piperidin-3-amine sulfate) 関連製品

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2230780-65-9(IL-17A antagonist 3)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量